Methyl 6-(4-fluorophenyl)picolinate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-(4-fluorophenyl)pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-17-13(16)12-4-2-3-11(15-12)9-5-7-10(14)8-6-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYQGPBVPDBUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Overview of Picolinate Derivatives in Scientific Inquiry
Picolinic acid, or 2-pyridinecarboxylic acid, and its derivatives are a versatile class of compounds that feature prominently in various scientific fields. drugbank.comdovepress.com Picolinate (B1231196), the conjugate base of picolinic acid, is a pyridinemonocarboxylate that arises from the removal of a proton from its carboxylic acid group. nih.gov These compounds are widely utilized as ligands for metal ion complexation due to their structural and electronic characteristics, which allow for the formation of stable complexes with a range of metal ions. nih.gov This chelating ability is exploited in biomedical applications, such as in the development of contrast agents for magnetic resonance imaging (MRI) and in radioisotope labeling. nih.gov
Beyond coordination chemistry, picolinate derivatives are foundational scaffolds in medicinal and agricultural science. ontosight.ainih.gov For instance, chromium picolinate is a well-known nutritional supplement where the picolinic acid facilitates the absorption of chromium. nih.govcorconinternational.comchemimpex.com In drug discovery and agrochemistry, the picolinate skeleton is a core component of many active molecules. dovepress.comnih.gov Researchers actively synthesize and modify picolinate derivatives to enhance properties like lipophilicity, stability, and bioavailability, aiming to modulate biological pathways and create new therapeutic or crop protection agents. ontosight.aiontosight.ai The modification of the picolinic acid backbone with different functional groups can significantly alter a compound's interaction with biological targets. ontosight.ai
Significance of Fluorinated Compounds in Medicinal and Agrochemical Chemistry
The introduction of fluorine into organic molecules is a widely adopted strategy in the development of pharmaceuticals and agrochemicals. ontosight.ai The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and biological characteristics. ontosight.ai
In medicinal chemistry, selective fluorination can lead to enhanced metabolic stability, improved binding affinity to target proteins, and modulated membrane permeability. rsc.org For example, the 4-fluorophenyl group is a common structural feature in many successful drugs, including several "Type II" statins used to lower cholesterol. nih.govresearchgate.net In these statins, the fluorophenyl group contributes to the molecule's lipophilicity and is important for binding to the target enzyme, HMG-CoA reductase. nih.govresearchgate.net This substitution can also protect the molecule from metabolic degradation by enzymes like cytochrome P450. dovepress.com
Similarly, in agrochemical research, fluorinated compounds have revolutionized crop protection. 6-Aryl-2-picolinic acid herbicides represent an important class of synthetic auxin herbicides known for their high efficacy and broad weed-control spectrum. researchgate.net The incorporation of fluorine into herbicidal or pesticidal molecules can dramatically enhance their biological activity. researchgate.net This is achieved by affecting parameters such as the transport of the molecule to its target site and blocking metabolic deactivation pathways, leading to more potent and stable agrochemicals. researchgate.net
Contextualization of Methyl 6 4 Fluorophenyl Picolinate Within Advanced Chemical Synthesis and Evaluation
Established Methodologies for Picolinate Ester Synthesis
The formation of the picolinate ester is a fundamental step in the synthesis of the target compound. Two primary approaches are commonly employed: oxidative esterification and the direct esterification of picolinic acids.
Oxidative Esterification Approaches for Picolinates
Oxidative esterification provides a direct route to picolinate esters from more readily available starting materials like 2-picoline. One notable method involves the ammoxidation of 2-picoline to produce picolinonitrile, which is then hydrolyzed to picolinic acid and subsequently esterified. wikipedia.org Another approach utilizes oxidizing agents to directly convert the methyl group of a picoline derivative into an ester.
A recent study has explored a cooperative vinylogous anomeric-based oxidation for the synthesis of picolinate derivatives. nih.govrsc.org This method employs a metal-organic framework (MOF) catalyst, specifically UiO-66(Zr)-N(CH2PO3H2)2, in a multi-component reaction involving an α-keto acid, ammonium (B1175870) acetate (B1210297), malononitrile, and various aldehydes to produce substituted picolinates at ambient temperatures. nih.govrsc.org
Esterification of Picolinic Acids with Alcohols
The direct esterification of picolinic acids with alcohols is a widely used and versatile method for preparing picolinate esters. nih.govresearchgate.net
Fischer-Speier Esterification: This classic acid-catalyzed esterification involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comwikipedia.orglibretexts.orgbyjus.com The reaction is typically performed by refluxing the mixture, often using the alcohol as the solvent to drive the equilibrium towards the ester product. masterorganicchemistry.comwikipedia.org While effective for primary and secondary alcohols, tertiary alcohols are not suitable for this method. wikipedia.org
Other Esterification Methods: For substrates that are sensitive to strong acids, alternative methods are available. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild and efficient option. commonorganicchemistry.com Another approach involves the conversion of the picolinic acid to its acid chloride using reagents like thionyl chloride (SOCl2), followed by reaction with the desired alcohol. nih.gov This two-step process is often effective when direct esterification is challenging. commonorganicchemistry.com The reaction of picolinic acid with SOCl2, catalyzed by DMF, yields the corresponding acid chloride hydrochloride, which can then be reacted with an alcohol in the presence of a base like triethylamine (B128534) to afford the ester. nih.gov
| Esterification Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier | Picolinic acid, Alcohol, Strong acid catalyst (e.g., H2SO4) | Reflux | Simple, inexpensive reagents | Not suitable for acid-sensitive substrates or tertiary alcohols |
| Steglich | Picolinic acid, Alcohol, DCC, DMAP | Room temperature | Mild conditions, good for acid-sensitive substrates | DCC can be difficult to remove completely |
| Acid Chloride Formation | Picolinic acid, SOCl2, then Alcohol and Base | Typically two steps | Effective for difficult esterifications | Requires handling of corrosive SOCl2 |
Synthesis of 6-Substituted Picolinates
The introduction of a substituent at the 6-position of the picolinate ring is crucial for the synthesis of the target molecule and its analogs.
General Methods for Methyl 6-X-Picolinates
General methods have been developed for the synthesis of a variety of methyl 6-substituted picolinates (where X can be NO2, Br, MeO, Me2N) starting from the corresponding 2-amino-n-methylpyridines. researchgate.net For instance, methyl 6-chloropicolinate can be synthesized via the esterification of 6-chloropicolinic acid with methanol, often catalyzed by an acid like sulfuric acid under reflux conditions.
Palladium-Catalyzed Coupling Reactions for Aryl Substitution at the 6-Position
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely employed for the synthesis of 6-aryl picolinates.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a versatile method that involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govyoutube.com This reaction is highly tolerant of various functional groups. youtube.com For the synthesis of 6-aryl picolinates, a common strategy is to couple a 6-halopicolinate, such as methyl 6-chloropicolinate, with an appropriately substituted arylboronic acid. google.com Nickel catalysts, like NiCl2(PCy3)2, have also been shown to be effective for the Suzuki-Miyaura coupling of O-aryl carbamates and sulfamates. nih.gov
Negishi Coupling: The Negishi coupling reaction utilizes an organozinc reagent, which is coupled with an organic halide or triflate using a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally more reactive than their organoboron or organotin counterparts, which can be advantageous in certain cases. wikipedia.org The reaction is typically performed under inert conditions due to the sensitivity of organozinc compounds to air and moisture. wikipedia.org This method allows for the coupling of sp3, sp2, and sp hybridized carbon atoms. wikipedia.org
| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Features |
| Suzuki-Miyaura | Arylboronic acid or ester | Aryl halide or triflate | Palladium or Nickel complex | High functional group tolerance, mild reaction conditions |
| Negishi | Organozinc halide | Aryl halide or triflate | Palladium or Nickel complex | High reactivity, broad scope including sp3 carbons, requires inert conditions |
Specific Synthetic Routes for this compound and Related Fluorophenyl Picolinates
The synthesis of this compound can be achieved through the aforementioned palladium-catalyzed cross-coupling reactions. A typical route would involve the Suzuki-Miyaura coupling of methyl 6-chloropicolinate with 4-fluorophenylboronic acid.
A study describes the synthesis of a metabolically stable analogue of 15R-lipoxin A4, which contains a methyl 16-(4-fluorophenoxy) group, highlighting the synthesis of complex molecules incorporating the 4-fluorophenyl moiety. nih.gov While not a direct synthesis of the target compound, it demonstrates the incorporation of the fluorophenyl group in a related structural context.
The synthesis of other fluorophenyl picolinates, such as the 2- and 3-fluorophenyl analogs, would follow similar synthetic logic, utilizing the corresponding 2-fluorophenylboronic acid or 3-fluorophenylboronic acid in a Suzuki-Miyaura coupling with methyl 6-chloropicolinate.
Derivatization and Scaffold Modifications of Picolinate Esters
Picolinate esters, which are derivatives of picolinic acid, serve as versatile scaffolds in organic synthesis. Their chemical stability allows for easy handling and purification, making them suitable for various chemical modifications. clockss.org The derivatization of these esters is a key strategy for altering their physicochemical properties and biological activities.
Introduction of Amino and Halogen Substituents on the Pyridine Ring
The introduction of amino and halogen groups onto the pyridine ring of picolinate esters can significantly influence their chemical reactivity and biological function.
Halogenation:
The presence of a halogen, such as fluorine, on the picolinate ring can alter the electronic properties of the molecule. For instance, Methyl 6-fluoropicolinate is a known heterocyclic building block in organic synthesis. The fluorine atom can modulate the reactivity of the pyridine ring and its interaction with biological targets.
Amination:
The introduction of an amino group onto the pyridine ring can be challenging. Direct nitration is often not feasible for pyridines. galchimia.com Alternative methods include nucleophilic aromatic substitution (SNAr) reactions, especially since pyridines are π-deficient, or the Chichibabin reaction. galchimia.com Often, these reactions require a pre-existing functional group, like a halogen, at the desired position. galchimia.com
Recent advancements have led to the development of reagents that can directly aminate the C2 position of pyridines. galchimia.com These polyfunctional reagents activate the pyridine nitrogen, transfer a nucleophilic amino group to the C2 position, and act as an oxidant to yield the final aminated product. galchimia.com This method provides a more direct route to 2-aminopyridine (B139424) derivatives. galchimia.com
The position of the amino substituent on the pyridine ring affects the coordination properties of the picolinate. Density functional theory (DFT) calculations on hafnium complexes with amino-substituted picolinates have shown that an amino group at the 3rd or 5th position (ortho or para to the carboxylate) reduces the metal-oxygen bond length. digitellinc.com An amino group at the 4th position (para to the nitrogen) reduces the metal-nitrogen bond length. digitellinc.com Conversely, an amino group at the 6th position (ortho to the nitrogen) can increase the metal-nitrogen bond length due to steric hindrance. digitellinc.com
Table 1: Research Findings on the Introduction of Amino and Halogen Substituents
| Modification | Method | Key Findings | Reference |
| Halogenation | Standard synthetic methods | Methyl 6-fluoropicolinate is a key building block. | bldpharm.com |
| Amination | Direct amination using a polyfunctional reagent | Enables direct introduction of an amino group at the C2 position of the pyridine ring. | galchimia.com |
| Amination | DFT calculations on metal complexes | The position of the amino group on the pyridine ring influences the metal-ligand bond lengths. | digitellinc.com |
Formation of Amide and Urea (B33335) Derivatives from Picolinate Scaffolds
The ester functionality of picolinates can be converted into amides and ureas, which are important functional groups in many biologically active molecules.
Amide Formation:
Amide derivatives can be synthesized from picolinate esters through aminolysis, which involves the reaction of the ester with an amine. This reaction is a common and straightforward method for introducing an amide bond.
Urea Formation:
Urea derivatives are also significant in medicinal chemistry, with the urea moiety acting as a hydrogen bond donor and acceptor, enabling interaction with various protein targets. nih.gov The synthesis of urea derivatives from a picolinate scaffold typically involves a multi-step process. One common method is the Curtius rearrangement of a corresponding acyl azide (B81097), which is then trapped by an amine to form the urea. For example, pyrazolyl-urea derivatives have been synthesized by the reaction of a pyrazole-carbonyl azide with primary amines. nih.gov
Table 2: Research Findings on the Formation of Amide and Urea Derivatives
| Derivative | Synthetic Method | Significance | Reference |
| Amide | Aminolysis of picolinate ester | A direct method to introduce the amide functional group. | nih.gov |
| Urea | Curtius rearrangement of acyl azide followed by reaction with an amine | The urea scaffold is crucial for interaction with biological targets. | nih.gov |
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. youtube.com It is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it suitable for molecules of the size of this compound.
Furthermore, DFT calculations can elucidate a range of electronic properties. These include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The MEP map, for instance, would highlight electron-rich and electron-poor regions of the molecule, indicating sites prone to electrophilic or nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transition energies.
Table 1: Illustrative DFT-Calculated Properties for a Biaryl System
| Property | Illustrative Value | Significance |
| Optimized Dihedral Angle | 35-45° | Defines the twist between the phenyl and pyridine rings, balancing steric hindrance and π-conjugation. |
| HOMO Energy | -6.5 eV | Indicates the molecule's electron-donating capability. |
| LUMO Energy | -1.8 eV | Indicates the molecule's electron-accepting capability. |
| HOMO-LUMO Gap | 4.7 eV | Relates to the chemical stability and the energy of the lowest electronic excitation. |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, arising from its asymmetrical structure and electronegative atoms (F, N, O). |
This table provides illustrative data typical for a molecule like this compound based on general chemical principles. Specific experimental or calculated values for this exact compound are not available in the provided search results.
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT used to calculate the properties of molecules in their electronically excited states.
TD-DFT calculations can predict the molecule's electronic absorption spectrum, revealing the wavelengths of light it absorbs. Each absorption band corresponds to an electronic transition from the ground state to an excited state. The calculations provide the excitation energy for each transition and the corresponding oscillator strength, which determines the intensity of the spectral peak. Analysis of the molecular orbitals involved in these transitions (e.g., π to π* transitions) provides a deeper understanding of the nature of the electronic excitations. For a biaryl system, these transitions are often localized on the aromatic rings.
Molecular Modeling and Docking Studies
Beyond its intrinsic properties, the interaction of this compound with biological macromolecules can be explored through molecular modeling techniques, particularly molecular docking.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). mdpi.com This method is crucial in drug discovery for predicting the binding affinity and mode of a potential drug candidate. mdpi.com
In a typical docking study involving this compound, the compound would be placed in the binding site of a target protein. A scoring function then evaluates different poses of the ligand, estimating the strength of the interaction, often expressed as a binding energy or affinity. The results would identify the most stable binding pose and detail the specific non-covalent interactions that stabilize the complex. These interactions can include hydrogen bonds (e.g., with the ester or pyridine nitrogen), π-π stacking (between the aromatic rings and aromatic amino acid residues), and hydrophobic interactions.
Table 2: Illustrative Molecular Docking Results
| Parameter | Illustrative Finding | Implication for Binding |
| Binding Affinity | -8.5 kcal/mol | A strong negative value suggests a favorable and stable binding interaction with the target protein. |
| Hydrogen Bonds | The ester carbonyl oxygen acts as a hydrogen bond acceptor with a backbone NH of an amino acid like Glycine. | Specific, directional interactions that anchor the ligand in the binding site. |
| π-π Stacking | The 4-fluorophenyl ring engages in a parallel-displaced stacking interaction with a Phenylalanine residue. | Favorable aromatic interactions that contribute significantly to binding affinity. |
| Hydrophobic Contacts | The phenyl and pyridine rings are situated in a hydrophobic pocket lined with residues like Leucine and Valine. | Non-specific interactions that enhance binding by displacing water molecules. |
This table is illustrative and shows the type of results obtained from a molecular docking study. The specific interactions depend on the chosen protein target.
The conformational flexibility of this compound, particularly the rotation around the bond connecting the phenyl and pyridine rings, is a key aspect of its behavior. Conformational analysis aims to map the energy of the molecule as a function of its dihedral angles. For biaryl systems, a balance is struck between the stabilizing effect of π-conjugation, which favors a planar conformation, and the steric repulsion between ortho hydrogens, which favors a twisted conformation. ic.ac.uk The presence of the fluorine atom and the pyridine nitrogen can also introduce electrostatic interactions that influence the conformational preference. nih.gov
Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. In an MD simulation, the movements of the atoms are calculated over a period, offering insights into the conformational landscape the molecule explores in solution or within a protein binding site. This can reveal the most populated conformational states and the transitions between them, providing a more realistic view of the molecule's structure and flexibility than static models alone.
Prediction of Reaction Pathways and Mechanistic Insights through Computational Chemistry
Computational chemistry can also be used to predict the reactivity of this compound and to elucidate the mechanisms of its potential chemical transformations. By mapping the potential energy surface of a reaction, computational methods can identify transition states—the high-energy species that connect reactants and products.
For example, the hydrolysis of the methyl ester group could be studied computationally. DFT calculations could be used to model the reaction pathway, both uncatalyzed and catalyzed by an acid or base. By calculating the energies of the reactants, transition states, and products, the activation energy for the reaction can be determined. This provides a quantitative measure of how fast the reaction is likely to proceed under given conditions. Such studies can also reveal the detailed atomic motions that occur during the reaction, offering a step-by-step mechanistic picture.
Structure Activity Relationship Sar Studies of Methyl 6 4 Fluorophenyl Picolinate Derivatives
Systematic Elucidation of Structural Modifiers on Biological Efficacy
The core structure of picolinate (B1231196) herbicides, including Methyl 6-(4-fluorophenyl)picolinate, offers several positions for modification. Research has shown that the biological efficacy is highly dependent on the nature and position of substituents on both the pyridine (B92270) and the phenyl rings.
Key structural components that have been systematically modified include:
The Picolinate Core: The pyridine carboxylic acid moiety is crucial for the herbicidal action as it is involved in key binding interactions at the auxin receptors. hracglobal.com Esterification of the carboxylic acid, for instance to a methyl ester like in this compound, is a common strategy. It is believed that these esters are rapidly hydrolyzed in the plant to the active free carboxylic acid. hracglobal.com
Substitution at the 6-position: The substitution of a phenyl group at the 6-position of the picolinic acid was a significant breakthrough, leading to the class of arylpicolinate herbicides. mdpi.com The nature of this aryl group and its substituents are critical determinants of activity.
Substituents on the Pyridine Ring: The presence of substituents such as amino and chloro groups at the 3 and 4-positions of the pyridine ring has been shown to modulate the herbicidal activity and spectrum. For example, the addition of a 4-amino group is a common feature in potent picolinate herbicides.
The following table summarizes the impact of key structural modifications on the herbicidal efficacy of picolinate derivatives.
| Structural Modification | Effect on Biological Efficacy | Example Compound |
| Esterification of Carboxylic Acid | Pro-herbicide, enhances uptake and is hydrolyzed to the active acid form in plants. hracglobal.com | Halauxifen-methyl (B1255740) |
| Phenyl group at 6-position | Generally increases herbicidal activity compared to a chlorine atom. mdpi.com | This compound |
| 4-Amino group on pyridine ring | Often enhances herbicidal potency. | Aminopyralid |
| Chlorine atoms on pyridine ring | Influence binding affinity and selectivity. | Picloram |
Influence of Fluorine Substitution on the Phenyl Moiety
The introduction of fluorine atoms into agrochemicals is a widely used strategy to enhance their biological properties. researchgate.net In the case of this compound, the fluorine atom at the 4-position of the phenyl ring plays a significant role in its herbicidal activity.
The effects of fluorine substitution on the phenyl moiety can be attributed to several factors:
Electronegativity: Fluorine is the most electronegative element, and its presence can alter the electronic distribution within the molecule. This can affect the binding affinity of the molecule to its target protein. nih.gov
Metabolic Stability: The carbon-fluorine bond is very strong, which can increase the metabolic stability of the compound, potentially leading to a longer duration of action.
Lipophilicity: Fluorine substitution can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and reach its target site.
Studies on related compounds have shown that both the position and number of fluorine substituents on the phenyl ring are critical. For example, in the development of the commercial herbicide halauxifen-methyl, a derivative with a 4-chloro-2-fluoro-phenyl group was found to be highly potent. hracglobal.com This highlights the nuanced effects of halogen substitution patterns. The substitution of a fluorine for a hydroxyl group can have a detrimental effect on binding affinity in some cases, as the fluorine can only act as a hydrogen bond acceptor, whereas a hydroxyl group can both donate and accept hydrogen bonds. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Picolinate Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. mdpi.com For picolinate analogs, 3D-QSAR models have been developed to guide the synthesis of new derivatives with improved herbicidal potency. mdpi.com
These models typically involve the following steps:
Data Set Preparation: A series of picolinate analogs with known herbicidal activities (e.g., IC₅₀ values) are selected. mdpi.com
Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold. mdpi.com
Descriptor Calculation: Various physicochemical properties (descriptors), such as steric, electrostatic, and hydrophobic fields, are calculated for each molecule. nih.gov
Model Generation and Validation: Statistical methods, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build a mathematical model that relates the descriptors to the biological activity. mdpi.comnih.gov The predictive power of the model is then rigorously validated. mdpi.comnih.gov
For a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds, a 3D-QSAR model was successfully constructed to guide further synthetic efforts. mdpi.com Such models can provide valuable insights into the structural requirements for optimal activity and help in the design of novel, more effective herbicides.
The following table illustrates the key parameters often used in QSAR model validation.
| QSAR Parameter | Description | Typical Value for a Good Model |
| q² (or Q²) | Cross-validated correlation coefficient; a measure of the predictive ability of the model. | > 0.5 |
| r² (or R²) | Non-cross-validated correlation coefficient; a measure of the goodness of fit of the model. | > 0.6 |
| R²pred | Predictive R² for an external test set; a measure of the model's ability to predict the activity of new compounds. | > 0.6 |
Comparative SAR with Commercial Picolinate Herbicides
The SAR of this compound and its derivatives can be better understood by comparing them with established commercial picolinate herbicides such as picloram, clopyralid, and the newer arylpicolinates, halauxifen-methyl and florpyrauxifen-benzyl. hracglobal.commdpi.com
Picloram and Clopyralid: These earlier picolinate herbicides feature a chlorine atom at the 6-position of the pyridine ring. The discovery that replacing this chlorine with an aryl group could significantly enhance herbicidal activity was a major advancement. mdpi.com
Halauxifen-methyl and Florpyrauxifen-benzyl: These are modern arylpicolinate herbicides. Their development involved extensive SAR studies to optimize the substitution pattern on the 6-aryl ring for high efficacy and favorable environmental profiles. hracglobal.com For instance, halauxifen-methyl has a complex substitution pattern on the phenyl ring (4-chloro-2-fluoro-5-methoxy) which contributes to its high potency and rapid soil degradation. hracglobal.com
The herbicidal activity of picolinate compounds is primarily mediated through their interaction with the AFB5 auxin co-receptor. nih.gov The structural variations among different picolinate herbicides influence their binding affinity to this receptor. For example, molecular docking studies have shown that novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids can exhibit stronger binding to AFB5 than picloram. mdpi.comnih.gov
The following table provides a comparison of the structural features of this compound with some commercial picolinate herbicides.
| Compound | Substitution at 6-position | Key Substituents on Pyridine Ring | Ester Group |
| This compound | 4-fluorophenyl | None specified | Methyl |
| Picloram | Chloro | 4-amino, 3,5-dichloro | None (acid) |
| Clopyralid | Chloro | 3,6-dichloro | None (acid) |
| Halauxifen-methyl | 4-chloro-2-fluoro-5-methoxyphenyl | 4-amino, 3-chloro | Methyl |
| Florpyrauxifen-benzyl | 4-amino-3-chloro-6-(4-chloro-2-fluoro-5-ethoxyphenyl)picolinate | 4-amino, 3-chloro | Benzyl |
Investigative Studies of Methyl 6 4 Fluorophenyl Picolinate in Biological Systems
Agrochemical Research Applications:
Methyl 6-(4-fluorophenyl)picolinate belongs to the picolinate (B1231196) class of compounds, which are recognized for their significant herbicidal properties. nih.gov Research into structurally related compounds, specifically 6-aryl-2-picolinates, has led to the development of commercial herbicides. nih.gov This section explores the agrochemical applications of this chemical family, focusing on herbicidal efficacy, mechanism of action, and environmental behavior.
Evaluation of Herbicidal Efficacy against Target Weeds
The substitution of a phenyl group at the 6-position of the 2-picolinic acid structure is a key feature for excellent herbicidal activities. nih.gov This structural motif is present in recently commercialized herbicides such as halauxifen-methyl (B1255740) and florpyrauxifen-benzyl. nih.gov Studies on analogous compounds provide insight into the potential efficacy of this compound. For instance, novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives have demonstrated potent post-emergence herbicidal activity against various weeds. nih.govmdpi.com
In laboratory and greenhouse experiments, these related picolinates have shown significant inhibitory effects on broadleaf weeds. mdpi.com For example, several compounds in this class achieved 100% inhibition of the growth of Amaranthus retroflexus L. (a species of amaranth). mdpi.com The herbicidal activity is often evaluated by measuring the inhibition of root growth in model plants like Arabidopsis thaliana. nih.gov
Table 1: Herbicidal Activity of Structurally Related Picolinate Compounds
| Compound Class | Target Weed/Plant | Observed Effect | Reference |
|---|---|---|---|
| 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids | Amaranthus retroflexus L. | 100% growth inhibition (post-emergence) | mdpi.com |
| 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids | Arabidopsis thaliana | Significant root growth inhibition | nih.gov |
| Halauxifen-methyl (a 6-aryl-picolinate) | Broadleaf weeds | Commercial herbicide | nih.gov |
| Florpyrauxifen-benzyl (a 6-aryl-picolinate) | Broadleaf weeds | Commercial herbicide | nih.gov |
Mechanistic Investigations of Auxin-Like Activity in Plants
Picolinic acid and its derivatives, including this compound, are classified as synthetic auxin herbicides. nih.gov Auxins are a class of plant hormones that regulate various aspects of plant growth and development, such as cell division and elongation. nih.gov Synthetic auxins mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth that ultimately results in the death of susceptible plants. nih.gov
The molecular mechanism of these herbicides involves their interaction with auxin receptors in the plant. Specifically, picolinate herbicides bind to the auxin-signaling F-box protein 5 (AFB5), which is a component of the TIR1/AFB auxin co-receptor complex. nih.gov This binding event acts as a "molecular glue," stabilizing the interaction between the receptor and transcriptional repressors known as Aux/IAA proteins. nih.gov This leads to the degradation of the repressors and the subsequent activation of auxin-responsive genes, triggering the herbicidal effects. Molecular docking analyses have been used to confirm that these compounds fit within the auxin-binding pocket of the AFB5 receptor. nih.gov
Environmental Persistence and Degradation Pathways in Agricultural Contexts
The environmental fate of pesticides is a critical aspect of their use in agriculture. The presence of a fluorine atom in the structure of this compound is significant, as fluorination can enhance the molecular stability of active ingredients. nih.gov This increased stability can influence the compound's persistence in both biological systems and the wider environment. nih.gov
Fluorinated pesticides are a growing category of agrochemicals, and their environmental persistence has raised concerns. nih.govnih.gov These compounds can enter agricultural systems through direct application and may accumulate in the soil, which acts as a primary reservoir. maxapress.com From the soil, a portion of these chemicals can be released into the water system or become available for uptake by crops. maxapress.com The strong carbon-fluorine bond contributes to the persistence of these molecules, and their degradation pathways in soil and water are subjects of ongoing research. nih.govmaxapress.com The potential for long-term environmental presence and the implications for agriculture and water quality are key considerations in the assessment of such compounds. nih.gov
Exploratory Biological Activities (In Vitro and Mechanistic Focus):
Beyond their agrochemical applications, the chemical scaffold of picolinates has been investigated for other biological activities. These exploratory studies are typically conducted in vitro to understand the compound's potential interactions with biological systems at a molecular level.
Antimicrobial Activity Studies
Picolinic acid and its derivatives have been shown to possess antimicrobial properties. pan.olsztyn.plscihub.orgscihub.org Studies have evaluated the efficacy of various picolinates against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi.
Research has demonstrated that picolinates can inhibit the growth of bacteria such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, and the fungus Candida albicans. pan.olsztyn.pltandfonline.com The effectiveness of these compounds can be influenced by factors such as pH. For example, picolinic acid and sodium picolinate have shown strong antimicrobial activity at both acidic (pH=5.0) and neutral (pH=7.0) conditions. pan.olsztyn.pl The minimal inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter in these studies.
Table 2: In Vitro Antimicrobial Activity of Picolinate Derivatives
| Microorganism | Compound Type | Activity Observed | Reference |
|---|---|---|---|
| Staphylococcus aureus | Picolinic acid, Sodium picolinate | Antimicrobial activity at 0.02 to 3.13 mg/mL | pan.olsztyn.pl |
| Pseudomonas aeruginosa | Picolinic acid, Sodium picolinate | Antimicrobial activity at 0.02 to 3.13 mg/mL | pan.olsztyn.pl |
| Bacillus subtilis | Picolinic acid, Sodium picolinate | Antimicrobial activity at 0.02 to 3.13 mg/mL | pan.olsztyn.pl |
| Candida albicans | Picolinic acid, Sodium picolinate | Antimicrobial activity at 0.02 to 3.13 mg/mL | pan.olsztyn.pl |
| Escherichia coli | Alkaline picolinates | Growth inhibition | scihub.org |
| Klebsiella pneumoniae | Nickel and Manganese picolinates | Antibacterial activity (MIC of 0.5mg/mL) | scihub.org |
Receptor Binding and Antagonism Studies
The biological activity of a compound is often initiated by its binding to a specific receptor. As established in the context of its herbicidal action, this compound is expected to bind to the auxin receptor system in plants. nih.gov The primary target is the AFB5 auxin receptor, where the picolinate molecule acts as an agonist, mimicking the natural hormone and activating the receptor's signaling pathway. nih.govnih.gov
Receptor binding studies are crucial for characterizing these interactions. A common method is the heterologous competition binding assay, which is used to determine the affinity of an unlabeled compound (like this compound) for a receptor by measuring its ability to displace a known radiolabeled ligand. nih.gov The result of this assay is often expressed as the IC50 value (the concentration of the unlabeled compound that displaces 50% of the radioligand), which can then be used to calculate the equilibrium dissociation constant (Ki). nih.gov This Ki value represents the affinity of the compound for the receptor. Such assays are fundamental in drug discovery and molecular biology to quantify the interaction between a ligand and its receptor. nih.gov
NMDA Receptor Subunit Specificity
No studies were found that describe the interaction or specificity of this compound with any subunits of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a complex ionotropic glutamate receptor composed of various subunits (e.g., GluN1, GluN2A-D), and its function is crucial for synaptic plasticity and memory. wikipedia.orgfrontiersin.orgmdpi.com However, the specificity of the requested compound towards these subunits has not been reported.
Retinol Binding Protein 4 (RBP4) Interaction Profiling
There is no available research profiling the interaction between this compound and Retinol Binding Protein 4 (RBP4). RBP4 is the primary transport protein for retinol (Vitamin A) in the bloodstream, and its interaction with other molecules is a subject of interest in various metabolic and ophthalmologic conditions. wikipedia.orgfrontiersin.orgneobiotechnologies.com
Investigations into Cellular Mechanisms of Action
No data is available to suggest that this compound induces endoplasmic reticulum (ER) stress. ER stress is a cellular response to an accumulation of unfolded or misfolded proteins and can be triggered by various chemical agents, ultimately leading to adaptive responses or cell death. mdpi.comnih.govmdpi.com
The influence of this compound on cellular apoptosis pathways has not been documented. Apoptosis, or programmed cell death, is a critical process in development and disease, and can be initiated through intrinsic (mitochondrial) or extrinsic pathways involving a cascade of caspases. nih.gov
There are no findings to indicate that this compound targets mitochondria or leads to the generation of reactive oxygen species (ROS). Mitochondria are primary sites of ROS production, and an imbalance in ROS levels can lead to oxidative stress, cellular damage, and the initiation of apoptosis. mdpi.comnih.govnih.gov
Antiviral Activity against Specific Viruses in In Vitro Models
No in vitro studies demonstrating any antiviral activity of this compound against specific viruses have been published. Antiviral research often involves screening compounds against various viruses to identify potential inhibitors of viral replication or entry. frontiersin.orgmdpi.comnih.gov
Advanced Analytical and Characterization Techniques in the Research of Methyl 6 4 Fluorophenyl Picolinate
High-Resolution Spectroscopic Methods for Structural Elucidation
High-resolution spectroscopic methods are fundamental to unequivocally determine the molecular structure of a synthesized compound like Methyl 6-(4-fluorophenyl)picolinate. These techniques provide detailed information about the connectivity of atoms and the specific chemical environment of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's framework.
¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The expected spectrum for this compound would feature distinct signals for the aromatic protons on both the pyridine (B92270) and the fluorophenyl rings, as well as a characteristic singlet for the methyl ester protons. The protons on the pyridine ring and the fluorophenyl group would appear as complex multiplets due to spin-spin coupling.
¹³C NMR Spectroscopy probes the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their hybridization state (sp², sp³). The spectrum would show signals for the carbonyl carbon of the ester group at a low field (around 160-170 ppm), followed by the aromatic carbons of the two rings, and finally the methyl carbon of the ester group at a high field.
¹⁹F NMR Spectroscopy is particularly important for fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique is highly sensitive. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom on the phenyl ring. The chemical shift of this signal provides confirmation of the fluorine's electronic environment. For example, the chemical shift for fluorobenzene (B45895) is approximately -113.15 ppm relative to CFCl₃. colorado.edu
Table 1: Predicted NMR Data for this compound
| Technique | Atom | Expected Chemical Shift (δ) ppm | Notes |
| ¹H NMR | -OCH₃ | ~3.9 | Singlet |
| Aromatic H (Pyridine) | ~7.5-8.5 | Multiplets | |
| Aromatic H (Fluorophenyl) | ~7.1-8.1 | Multiplets | |
| ¹³C NMR | -C=O | ~165 | |
| Aromatic C | ~115-165 | Includes C-F coupling | |
| -OCH₃ | ~52 | ||
| ¹⁹F NMR | Ar-F | ~ -110 to -120 | Relative to CFCl₃ |
Note: These are predicted values based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) to four or five decimal places, which allows for the calculation of a unique elemental formula. For this compound (C₁₃H₁₀FNO₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. For instance, the HRMS (ESI) analysis of a related compound, 2-(4-fluorophenyl)pyridine, shows a calculated value for [M+H]⁺ of 200.0874, with a found value of 200.0876, confirming its elemental composition. rsc.org
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₃H₁₀FNO₂ |
| Calculated Exact Mass | 231.0692 g/mol |
| Expected Ion (e.g., [M+H]⁺) | 232.0768 |
Note: The expected ion value is calculated. An experimental HRMS measurement would aim to match this value to within a few parts per million (ppm) to confirm the elemental composition.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. The most prominent peak would likely be the C=O (carbonyl) stretch of the ester group, which is typically strong and sharp, appearing around 1720-1740 cm⁻¹. masterorganicchemistry.com Other significant absorptions would include C-F stretching vibrations, C-O stretching of the ester, and various C=C and C-H vibrations associated with the aromatic rings. masterorganicchemistry.com
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3050-3150 | Medium-Weak |
| Ester C=O | Stretch | ~1725 | Strong, Sharp |
| Aromatic C=C | Stretch | ~1450-1600 | Medium-Weak |
| C-F | Stretch | ~1150-1250 | Strong |
| Ester C-O | Stretch | ~1100-1300 | Strong |
Note: These are predicted values based on standard IR correlation tables.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating components of a mixture, making them ideal for assessing the purity of a final product and for monitoring the progress of a chemical reaction.
Liquid Chromatography-Mass Spectrometry (LC/MS)
Liquid Chromatography-Mass Spectrometry (LC/MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov For this compound, a reversed-phase HPLC method would be developed to separate the target compound from any starting materials, byproducts, or other impurities. The retention time of the compound would serve as a qualitative identifier under specific chromatographic conditions.
The eluent from the LC column is then introduced into the mass spectrometer. The MS detector provides the mass-to-charge ratio of the eluting compounds. This allows for the confirmation of the identity of the main peak as this compound (by its molecular weight) and the tentative identification of any impurities based on their mass. This technique is invaluable for purity assessment, as the area of the chromatographic peak is proportional to the concentration of the compound, allowing for quantitative analysis. chemicalbook.comnih.gov It is also frequently used to monitor reaction progress by analyzing small aliquots of the reaction mixture over time to observe the consumption of reactants and the formation of products.
Column Chromatography for Product Purification
Column chromatography is a cornerstone technique for the purification of synthetic products in organic chemistry. In the context of this compound synthesis, it is an indispensable step to isolate the target compound from unreacted starting materials, by-products, and other impurities. The principle of column chromatography lies in the differential partitioning of the components of a mixture between a stationary phase (typically silica (B1680970) gel or alumina (B75360) packed in a column) and a mobile phase (a solvent or a mixture of solvents).
The purification process for a compound structurally similar to this compound, such as a fluorinated phenyl-substituted heterocyclic ester, would typically involve the following steps. The crude reaction mixture is first dissolved in a minimal amount of a suitable solvent and loaded onto the top of a prepared silica gel column. The choice of the mobile phase, or eluent, is critical for achieving good separation. A gradient of solvents, starting from a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), is often employed.
The separation is monitored by collecting fractions of the eluent and analyzing them using thin-layer chromatography (TLC). Fractions containing the pure product, as indicated by a single spot on the TLC plate with a specific retention factor (Rf) value, are then combined. The solvent is subsequently removed under reduced pressure to yield the purified this compound.
To illustrate the process, a hypothetical purification of a 1-gram crude sample of this compound is detailed in the table below.
Table 1: Illustrative Parameters for Column Chromatography Purification of this compound
| Parameter | Details |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Gradient elution: Hexane to Hexane/Ethyl Acetate (80:20 v/v) |
| Column Dimensions | 50 cm length, 3 cm diameter |
| Sample Loading | 1 g of crude product dissolved in 5 mL of dichloromethane |
| Fraction Size | 20 mL |
| Monitoring | TLC with UV visualization (254 nm) |
| Rf of Pure Product | ~0.4 in Hexane/Ethyl Acetate (80:20) |
| Yield of Pure Product | ~750 mg (hypothetical) |
| Purity (by HPLC) | >98% (hypothetical) |
Advanced Methods for Studying Molecular Interactions
Understanding how this compound interacts with biological macromolecules is pivotal for drug discovery and development. Advanced spectroscopic techniques offer profound insights into these interactions at a molecular level.
X-ray Fluorescence (XRF) spectrometry is a non-destructive analytical technique used to determine the elemental composition of materials. Its application in the study of molecular interactions, particularly for fluorine-containing compounds like this compound, is an emerging area of interest. The presence of the fluorine atom serves as a unique elemental tag that can be detected by XRF. rsc.orgrsc.org
When this compound binds to a target biomolecule, such as a protein or a nucleic acid, the fluorine atom can be used as a reporter. By measuring the fluorine Kα X-ray fluorescence signal, researchers can quantify the amount of the compound bound to the biomolecule. researchgate.net This method is particularly advantageous as it is less prone to interference from the biological matrix compared to other techniques. rsc.org
A typical experimental setup would involve immobilizing the target biomolecule on a suitable support and then incubating it with a solution of this compound. After a thorough washing step to remove any unbound compound, the support is analyzed by XRF. The intensity of the fluorine signal is directly proportional to the amount of bound ligand. This approach can be used to screen for binding against a panel of different biomolecules or to determine binding affinities.
Table 2: Hypothetical XRF Data for Binding of this compound to a Target Protein
| Sample | Fluorine (F) Kα Intensity (counts per second) | Interpretation |
| Control (Protein only) | 5 | Background signal |
| This compound (10 µM) + Protein | 150 | Significant binding detected |
| This compound (50 µM) + Protein | 680 | Concentration-dependent binding |
| This compound (10 µM) + Denatured Protein | 10 | Binding is specific to the native protein structure |
Fluorescence spectroscopy is a highly sensitive technique used to study biomolecular interactions. nih.gov While this compound itself may not be sufficiently fluorescent, its interaction with a biomolecule can be studied using various fluorescence-based assays. Pyridine carboxylic acid derivatives, the class of compounds to which this compound belongs, have been studied for their roles as enzyme inhibitors, and fluorescence spectroscopy is a key tool in such investigations. nih.govnih.gov
One common approach is to utilize the intrinsic fluorescence of the target biomolecule, typically from tryptophan or tyrosine residues in proteins. When this compound binds to the protein, it can cause a change in the local environment of these fluorescent amino acids, leading to a quenching or enhancement of their fluorescence emission. By titrating the protein with increasing concentrations of the compound and monitoring the change in fluorescence intensity, the binding affinity (dissociation constant, Kd) can be determined.
Alternatively, a competitive binding assay can be designed. In this setup, a fluorescent probe known to bind to the target protein is used. The addition of this compound, if it binds to the same site, will displace the fluorescent probe, resulting in a decrease in the measured fluorescence. This method is particularly useful for quantifying the binding of non-fluorescent compounds.
Table 3: Illustrative Fluorescence Quenching Data for the Interaction of this compound with a Target Protein
| [this compound] (µM) | Tryptophan Fluorescence Intensity (Arbitrary Units) | % Quenching |
| 0 | 100 | 0 |
| 5 | 85 | 15 |
| 10 | 72 | 28 |
| 20 | 55 | 45 |
| 50 | 30 | 70 |
| 100 | 15 | 85 |
From this data, a binding curve can be constructed and the dissociation constant (Kd) can be calculated.
Future Directions and Emerging Research Avenues for Methyl 6 4 Fluorophenyl Picolinate Studies
Development of Novel and Efficient Synthetic Routes
The future of Methyl 6-(4-fluorophenyl)picolinate research is intrinsically linked to the development of innovative and efficient synthetic methodologies. A primary focus in this area is the refinement of cross-coupling reactions, particularly the Suzuki-Miyaura coupling. wikipedia.orglibretexts.orgharvard.eduorganic-chemistry.org This powerful technique for forming carbon-carbon bonds is ideal for linking the (4-fluorophenyl) group to the 6-position of the pyridine (B92270) ring. wikipedia.orglibretexts.orgharvard.eduorganic-chemistry.org Research is anticipated to explore novel palladium catalysts and ligands that can improve reaction yields, reduce reaction times, and allow for milder reaction conditions. organic-chemistry.org The use of high-throughput experimentation (HTE) platforms will be instrumental in rapidly screening various catalysts, bases, and solvents to identify optimal conditions for the synthesis of this compound and its derivatives. sigmaaldrich.comyoutube.com
Furthermore, investigations into alternative synthetic strategies are expected to gain traction. This includes exploring C-H activation methodologies, which offer a more atom-economical approach by directly coupling the fluorophenyl group without the need for pre-functionalized starting materials. Additionally, flow chemistry presents a promising avenue for the continuous and scalable production of this compound, offering enhanced control over reaction parameters and improved safety profiles.
Integration of Advanced Computational Methodologies for Predictive Research
Computational chemistry is set to play a pivotal role in guiding the future research of this compound. Molecular docking studies, which have been successfully applied to related phenylpicolinamide derivatives to elucidate binding modes with biological targets, will be a key tool. nih.govrjraap.com Such in silico experiments can predict the binding affinity and orientation of this compound within the active sites of various enzymes and receptors, thereby helping to identify potential biological targets. nih.govrjraap.comresearchgate.netnih.gov
Beyond target identification, computational models will be crucial for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound. nih.gov Understanding the metabolic stability of fluorinated picolinates is essential for any potential therapeutic application, and computational tools can predict potential metabolic pathways and identify liabilities early in the research process. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of this compound and its analogs with their biological activities, facilitating the design of more potent and selective compounds.
Exploration of Undiscovered Biological Targets and Mechanistic Pathways
A significant frontier in the study of this compound lies in the exploration of its biological activities and the elucidation of its mechanistic pathways. While the broader class of 6-aryl-picolinates has shown promise as herbicides by targeting auxin-related proteins, the specific biological targets of this fluorinated ester remain largely unexplored. researchgate.net Future research will likely involve broad phenotypic screening to identify novel biological effects in various disease models. nih.govdrugbank.com
Once a biological effect is observed, target deconvolution strategies will be employed to identify the specific molecular target. nih.govdrugbank.com This could involve affinity-based pull-down assays or computational approaches that compare the compound's activity profile to known drugs. nih.govdrugbank.com Understanding the mechanism of action at a molecular level is critical. For instance, picolinic acid itself is known to be involved in various physiological processes, including immune function and metal ion chelation. nih.govdrugbank.comwikipedia.orgub.eduacs.org Investigating whether this compound shares or diverges from these activities will be a key research question.
Refinement and Application of High-Throughput Analytical Techniques
The advancement of research on this compound will be heavily reliant on the refinement and application of high-throughput analytical techniques. High-throughput screening (HTS) methodologies are essential for rapidly assessing the biological activity of large libraries of related compounds, enabling the efficient identification of lead structures. nih.goviu.edunih.gov
For the detailed characterization of this compound and its metabolites, advanced spectroscopic techniques are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, will be crucial for characterizing the structure and purity of this fluorinated compound. nih.gov Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) will be vital for metabolic studies, allowing for the identification and quantification of metabolites in complex biological matrices. nih.govdrugbank.com The development of robust and sensitive analytical methods will be fundamental to support all facets of future research, from synthesis to biological evaluation.
Q & A
Q. Advanced
- Cross-validation : Compare NMR shifts with structurally analogous compounds (e.g., methyl 6-(4-chlorophenyl)picolinate) to identify substituent effects. For example, fluorine’s electron-withdrawing nature downfield-shifts adjacent protons .
- Isotopic labeling : Use ¹⁹F NMR or ²H-labeled solvents to resolve overlapping peaks in crowded spectra.
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental data .
What are the common synthetic byproducts and how can they be identified?
Q. Advanced
- Unreacted intermediates : Residual 6-chloropicolinate or 4-fluorophenol detected via HPLC (retention time shifts) or NMR (e.g., δ ~4.3 for unesterified COOH groups) .
- Di-substituted products : Over-coupling may form bis-(4-fluorophenyl) derivatives, identifiable by HRMS (m/z +152) and additional aromatic protons in NMR.
- Oxidation byproducts : Methanolysis side reactions can generate carboxylic acids, detectable by IR (broad ~2500 cm⁻¹ O-H stretch) .
How do electronic effects of substituents influence the stability of this compound?
Q. Advanced
- Electron-withdrawing groups (EWGs) : The 4-fluoro substituent increases hydrolytic stability of the ester group by reducing electron density at the carbonyl carbon.
- Accelerated degradation studies : Perform pH-dependent stability tests (e.g., 0.1M HCl/NaOH) with LC-MS monitoring. Fluorophenyl derivatives typically show t₁/₂ >24 hours at neutral pH but degrade rapidly under basic conditions .
What computational tools are recommended for predicting reactivity or binding properties of this compound?
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Suite to assess interactions with biological targets (e.g., enzymes with picolinate-binding pockets).
- QSAR modeling : Train models using descriptors like logP, HOMO/LUMO energies, and Fukui indices to predict reactivity or toxicity .
- MD simulations : GROMACS for studying solvation effects or conformational stability in solution phases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
